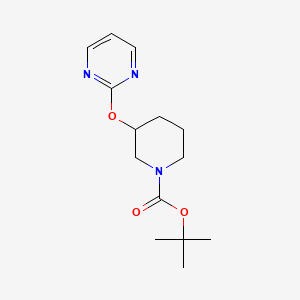

tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate

Description

tert-Butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a piperidine derivative featuring a pyrimidin-2-yloxy substituent at the 3-position of the piperidine ring and a tert-butyl carbamate group at the 1-position. The tert-butyl carbamate group serves as a protective moiety for the piperidine amine, while the pyrimidinyloxy group contributes to hydrogen bonding and π-π stacking interactions in biological systems .

Its structural uniqueness lies in the positioning of the pyrimidinyloxy group, which distinguishes it from other positional isomers and derivatives.

Properties

IUPAC Name |

tert-butyl 3-pyrimidin-2-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-4-6-11(10-17)19-12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVWVHOAJQLSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrimidine-based compounds. One common method involves the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with pyrimidin-2-ol in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidin-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted derivatives with different functional groups replacing the pyrimidin-2-yloxy moiety.

Scientific Research Applications

Chemistry: tert-Butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and organic synthesis .

Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The pyrimidin-2-yloxy group may facilitate binding to these targets, while the piperidine ring provides structural stability. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

tert-Butyl 4-(Pyrimidin-2-yloxy)piperidine-1-carboxylate (CAS 412293-91-5)

- Molecular Formula : C₁₄H₂₀N₃O₃

- Molecular Weight : ~278.33 g/mol

- Key Difference : The pyrimidinyloxy group is at the 4-position of the piperidine ring instead of the 3-position.

- Implications : Positional isomerism affects molecular geometry and steric interactions. The 4-substituted derivative may exhibit distinct binding affinities in biological targets due to altered spatial orientation .

tert-Butyl 3-((6-Ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate ()

- Molecular Formula : C₁₇H₂₈N₄O₃S

- Molecular Weight : 368.5 g/mol

- Key Differences: Substituents on the pyrimidine ring: 6-ethoxy and 2-methylthio groups.

- Synthetic Relevance : The ethoxy group may serve as a leaving group in further functionalization reactions .

tert-Butyl 4-((Pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate ()

- Molecular Formula : C₁₅H₂₂N₃O₃

- Molecular Weight : ~292.36 g/mol

- Key Difference : A methylene spacer links the pyrimidinyloxy group to the piperidine ring at the 4-position.

- Implications : The spacer increases conformational flexibility, which may improve binding to larger enzyme pockets but reduce selectivity .

Functional Group Modifications

tert-Butyl 3-((6-Ethoxy-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate ()

- Molecular Formula : C₁₇H₂₈N₄O₃S

- Molecular Weight : 368.5 g/mol

- Key Difference: The oxy group is replaced with an amino group.

- However, it may also increase susceptibility to oxidative degradation .

tert-Butyl 3-(6-Cyano-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate ()

- Molecular Formula : C₁₈H₂₂N₅O₂

- Molecular Weight : ~352.41 g/mol

- Key Difference: The pyrimidin-2-yloxy group is replaced with a pyrazolopyrimidine system containing a cyano group.

Table 1: Comparative Data for Key Compounds

*Predicted using computational tools (e.g., ChemAxon).

Biological Activity

tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a synthetic compound that exhibits notable biological activities, particularly in the field of medicinal chemistry. Its unique structure, featuring a piperidine ring and a pyrimidine derivative, positions it as a potential therapeutic agent with applications in cancer treatment and other diseases.

Structural Characteristics

The compound has the molecular formula C16H26N4O3 and a molecular weight of approximately 322.40 g/mol. Its structure includes:

- Tert-butyl group : Enhances lipophilicity and stability.

- Piperidine ring : Provides structural integrity and modulates pharmacokinetic properties.

- Pyrimidine moiety : Engages in critical interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidin-2-yloxy group can form hydrogen bonds, influencing the activity of biological macromolecules. This compound has shown potential as an inhibitor of Focal Adhesion Kinase (FAK), which plays a crucial role in cancer cell migration and adhesion processes.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-cancer properties, particularly against triple-negative breast cancer (TNBC) cell lines. In vitro studies have demonstrated:

- IC50 values : The compound shows potent inhibitory effects on cell proliferation, with IC50 values indicating strong activity against cancer cells while sparing non-cancerous cells .

- Metastasis inhibition : In vivo studies have revealed that it inhibits lung metastasis in mouse models more effectively than established treatments like TAE226 .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study reported that this compound inhibited the proliferation of MDA-MB-231 TNBC cells with an IC50 of 0.126 μM. This was significantly lower than the effect on non-cancerous MCF10A cells, demonstrating a nearly 20-fold selective toxicity .

Case Study 2: FAK Inhibition

Research has identified this compound as a FAK inhibitor, which could be instrumental in developing therapies for cancers characterized by aberrant cell adhesion and migration. The inhibition of FAK has been linked to reduced tumor growth and metastasis in various cancer types.

Case Study 3: Anti-inflammatory Properties

In addition to its anti-cancer effects, some derivatives related to this compound have shown anti-inflammatory activities by inhibiting COX enzymes, which are involved in inflammation processes. This suggests potential applications beyond oncology .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives. A summary table is provided below:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Structure | FAK inhibitor; anti-cancer | 0.126 |

| tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate | Structure | Moderate anti-cancer effects | TBD |

| tert-butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate | Structure | Potential anti-inflammatory | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.